molecular formula C14H12FN3OS B2673277 4-fluoro-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide CAS No. 431066-14-7

4-fluoro-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide

Cat. No. B2673277
CAS RN: 431066-14-7
M. Wt: 289.33
InChI Key: FWQAIVBJLOFNNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide is a chemical compound with the molecular formula C14H12FN3OS . It has an average mass of 289.328 Da and a monoisotopic mass of 289.068512 Da .


Molecular Structure Analysis

The molecular structure of 4-fluoro-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide consists of a benzamide group attached to a 5-methylpyridin-2-yl group via a carbamothioyl linkage . The molecule also contains a fluorine atom attached to the benzamide group .

Scientific Research Applications

Cancer Research

4-Fluoro-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide and its derivatives have shown significant potential in cancer research. A study highlighted the synthetic benzamide derivative MS-27-275, exhibiting strong antitumor activity in vivo against human tumors. MS-27-275, structurally related to 4-fluoro-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide, demonstrated an ability to inhibit histone deacetylase, leading to hyperacetylation of nuclear histones in tumor cell lines and effective growth inhibition of various human tumor cell lines implanted in mice (Saito et al., 1999).

Antibacterial Activity

Compounds structurally similar to 4-fluoro-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide have demonstrated antibacterial properties. For example, a study on 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide revealed significant antibacterial activity against gram-positive and gram-negative bacteria (Adam et al., 2016).

Neurological Disorders

Research involving serotonin 1A receptors in Alzheimer's disease used a compound structurally analogous to 4-fluoro-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide. This compound, used as a molecular imaging probe in PET scans, helped quantify receptor densities in Alzheimer's disease patients, providing insights into the disease's progression and potential therapeutic targets (Kepe et al., 2006).

Synthetic Chemistry Applications

In synthetic chemistry, related compounds have been used to facilitate various reactions. A study demonstrated the use of Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination of triflamide-protected benzylamines, indicating the potential of such fluorinated compounds in medicinal chemistry and synthesis (Wang et al., 2009).

Antipathogenic Activity

Several derivatives of 4-fluoro-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide have shown promising antipathogenic activity. Acylthioureas derived from similar compounds have been effective against bacterial cells, especially in biofilm formation, suggesting their potential as novel antimicrobial agents (Limban et al., 2011).

properties

IUPAC Name

4-fluoro-N-[(5-methylpyridin-2-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3OS/c1-9-2-7-12(16-8-9)17-14(20)18-13(19)10-3-5-11(15)6-4-10/h2-8H,1H3,(H2,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWQAIVBJLOFNNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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